2,7-Dibenzylcycloheptanone
Description
2,7-Dibenzylcycloheptanone is a bicyclic ketone derivative characterized by a seven-membered cycloheptanone ring substituted with benzyl groups at the 2- and 7-positions. Its synthesis is typically achieved via column chromatography on alumina, yielding 85% of the product from precursor compounds . Key spectroscopic data include:
- Molecular ion peak: m/e 292 (M⁺)
- NMR (CDCl₃): δ 1.70 (m, 8H), 2.4–3.6 (m, 6H), and 7.0–7.5 ppm (m, 10H, aromatic protons) .
- Mass spectrometry fragmentation: Major fragments at m/e 159, 146, 131, and 91, corresponding to benzyl and cyclohexyl moieties .
The compound serves as a critical intermediate in transfer hydrogenation studies, where it is derived from 2,7-dibenzylidenecycloheptanone under catalytic conditions . Its stability under standard conditions contrasts with its less accessible analogs, such as 2,7-dibenzyltropone, which is prone to decomposition during synthesis .
Properties
CAS No. |
49709-10-6 |
|---|---|
Molecular Formula |
C21H24O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,7-dibenzylcycloheptan-1-one |
InChI |
InChI=1S/C21H24O/c22-21-19(15-17-9-3-1-4-10-17)13-7-8-14-20(21)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2 |
InChI Key |
XFNFGJGJPGMVOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibenzylcycloheptanone typically involves the alkylation of cycloheptanone with benzyl halides in the presence of a strong base. One common method is the use of sodium hydride (NaH) as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of 2,7-Dibenzylcycloheptanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibenzylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 2,7-Dibenzylcycloheptanone can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Introduction of nitro, halogen, or other functional groups on the benzyl rings.
Scientific Research Applications
Chemistry: 2,7-Dibenzylcycloheptanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.
Biology: In biological research, 2,7-Dibenzylcycloheptanone is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, 2,7-Dibenzylcycloheptanone is used in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-Dibenzylcycloheptanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
2,7-Dibenzyltropone
- Structural difference: Replaces the cycloheptanone core with a tropone (cycloheptatriene-1-one) ring.
- Reactivity: The conjugated tropone system increases electrophilicity, making it more reactive toward nucleophiles compared to the saturated cycloheptanone in 2,7-dibenzylcycloheptanone.
2,7-Dibenzylidenecycloheptanone
- Structural difference : Features α,β-unsaturated ketone (dibenzylidene) groups instead of saturated benzyl substituents.
- Reactivity: Acts as a precursor to 2,7-dibenzylcycloheptanone via transfer hydrogenation. The unsaturated system facilitates catalytic reduction but is less thermally stable .
- Mass spectrometry : Exhibits distinct fragmentation patterns, with a molecular ion at m/e 290 (M⁺) and prominent peaks at m/e 159 and 117 due to retro-Diels-Alder cleavage .
4-Bromobenzo[c][2,7]naphthyridine Derivatives
- Structural contrast: A heteroaromatic system with a fused naphthyridine core, lacking the cycloheptanone backbone.
- Functionalization: Unlike 2,7-dibenzylcycloheptanone, regioselective metalation (e.g., TMPMgCl∙LiCl) enables efficient derivatization at the 5-position, expanding applications in natural product synthesis .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility: 2,7-Dibenzylcycloheptanone’s robust stability makes it preferable for hydrogenation studies, whereas its unsaturated analog (dibenzylidene) is more reactive but less stable .
- Thermal Behavior: Mass spectrometry data reveal that 2,7-dibenzylcycloheptanone undergoes fragmentation via benzyl group cleavage, contrasting with the retro-Diels-Alder pathways observed in dibenzylidene derivatives .
- Challenges in Analogs : The instability of 2,7-dibenzyltropone underscores the critical role of ring saturation in modulating reactivity and isolation feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
